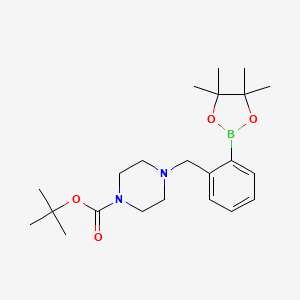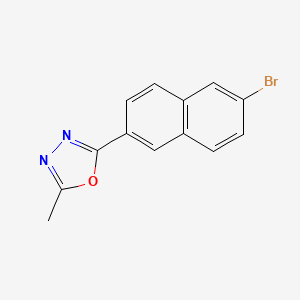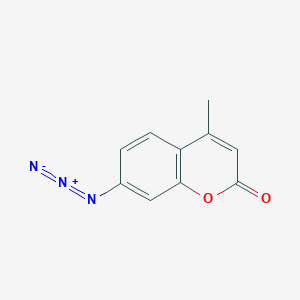
7-Azido-4-methylcoumarin
Descripción general
Descripción
La 7-Azido-4-metilcumarina es una sonda fluorogénica que se utiliza principalmente para la detección de sulfuro de hidrógeno. El compuesto es conocido por su alta sensibilidad y selectividad, lo que lo convierte en una herramienta esencial en diversas aplicaciones bioquímicas. La porción de azida aromática en la 7-Azido-4-metilcumarina se reduce selectivamente en presencia de sulfuro de hidrógeno, produciendo la 7-amino-4-metilcumarina fluorescente con un aumento significativo en la fluorescencia .
Mecanismo De Acción
El mecanismo de acción de la 7-Azido-4-metilcumarina implica la reducción selectiva de su porción de azida aromática en presencia de sulfuro de hidrógeno. Esta reducción produce la 7-amino-4-metilcumarina fluorescente, que emite fluorescencia a longitudes de onda específicas (λex = 365 nm y λem = 450 nm) . Este aumento de la fluorescencia permite la detección y cuantificación del sulfuro de hidrógeno en varios sistemas biológicos y químicos .
Análisis Bioquímico
Biochemical Properties
7-Azido-4-methylcoumarin plays a crucial role in biochemical reactions as a fluorogenic probe. It interacts with hydrogen sulfide, where the aromatic azide moiety of this compound is selectively reduced in the presence of H₂S, producing the fluorescent 7-amino-4-methylcoumarin with a concomitant increase in fluorescence at λex = 365 nm and λem = 450 nm . This interaction is highly specific, allowing for the precise detection of H₂S even in the presence of other biological analytes such as cysteine, homocysteine, and glutathione .
Cellular Effects
This compound influences various cellular processes by detecting and visualizing hydrogen sulfide within cells. The compound’s interaction with H₂S can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used to monitor the enzymatic production of H₂S in vitro and visualize H₂S in cells, providing insights into the role of H₂S in cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by hydrogen sulfide, leading to the formation of the fluorescent 7-amino-4-methylcoumarin. This reduction process is highly selective, ensuring that the fluorescence signal is directly correlated with the presence of H₂S. The compound’s ability to react selectively with H₂S in the presence of other biological thiols further underscores its specificity and utility in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored properly, but its efficiency can be compromised if exposed to biological thiols such as DTT and TCEP at concentrations greater than 25 mM . Long-term studies have shown that this compound remains effective in detecting H₂S over extended periods, provided that it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively detects hydrogen sulfide without causing adverse effects. At higher doses, there may be toxic or adverse effects, although specific studies detailing these effects are limited .
Metabolic Pathways
This compound is involved in metabolic pathways related to hydrogen sulfide detection. It interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, which are involved in the synthesis and metabolism of H₂S . The compound’s role in these pathways highlights its importance in studying sulfur metabolism and related biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with hydrogen sulfide. The compound’s localization and accumulation are influenced by its ability to selectively react with H₂S, allowing for precise detection and visualization of H₂S in various cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments where hydrogen sulfide is present. The compound’s activity and function are directed by its interaction with H₂S, which can be visualized through the fluorescence of 7-amino-4-methylcoumarin. This localization is crucial for studying the role of H₂S in different cellular processes and compartments .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 7-Azido-4-metilcumarina generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con la 4-metilcumarina.
Azidación: La introducción del grupo azida se logra a través de una reacción de sustitución nucleofílica.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para la 7-Azido-4-metilcumarina no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala para garantizar una calidad y rendimiento consistentes del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 7-Azido-4-metilcumarina experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución: El grupo azida puede participar en reacciones de sustitución nucleofílica en condiciones adecuadas.
Reactivos y Condiciones Comunes
Reducción: El sulfuro de hidrógeno es el reactivo principal utilizado para la reducción selectiva del grupo azida.
Solventes: El dimetilsulfóxido (DMSO) se usa comúnmente como solvente en estas reacciones debido a su capacidad para disolver compuestos orgánicos e inorgánicos.
Productos Principales
Aplicaciones Científicas De Investigación
La 7-Azido-4-metilcumarina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Metil-7-azidocumarina
- 7-Azido-4-metil-2H-1-benzopirano-2-ona
- 7-Azido-4-metil-2H-croman-2-ona
Unicidad
La 7-Azido-4-metilcumarina destaca por su alta sensibilidad y selectividad para la detección de sulfuro de hidrógeno. Su capacidad para producir un aumento significativo en la fluorescencia tras la reducción la convierte en una herramienta valiosa en diversas aplicaciones científicas .
Propiedades
IUPAC Name |
7-azido-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-6-4-10(14)15-9-5-7(12-13-11)2-3-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKDKVLIMUWRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


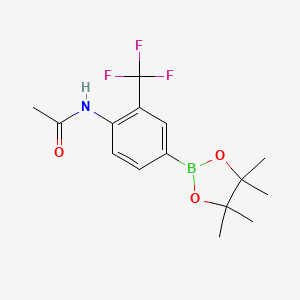
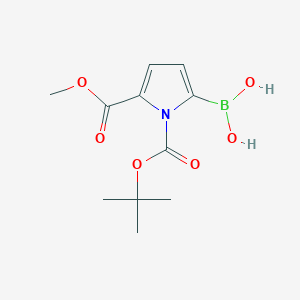
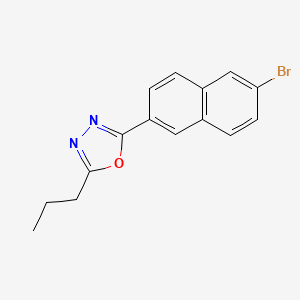
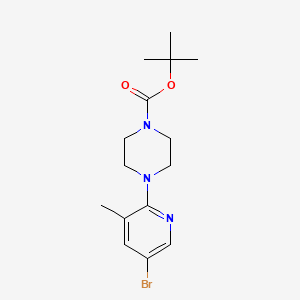

![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)
![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)


